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Introduction
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is a heterocyclic compound featuring a highly

functionalized thiazole core. As a trifunctional scaffold, possessing a reactive bromine atom, an ester

group, and a phenyl substituent, it represents a versatile and valuable building block in modern

synthetic and medicinal chemistry. The thiazole ring itself is a privileged structure, integral to numerous

biologically active molecules, including FDA-approved antifungal drugs like isavuconazole.[1] This

guide provides a comprehensive overview of the physicochemical properties, spectral characteristics,

synthesis, and reactivity of this compound, offering field-proven insights for its application in research

and drug development.

Chemical Identity and Structure
Correctly identifying a chemical entity is the foundational step for any scientific investigation. The

following section details the key identifiers for Ethyl 5-bromo-2-phenylthiazole-4-carboxylate.

Table 1: Chemical Identifiers
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Identifier Value Source

CAS Number 914347-21-0 [2][3]

Molecular Formula C₁₂H₁₀BrNO₂S [2][3]

Molecular Weight 312.18 g/mol [2][3]

IUPAC Name
Ethyl 5-bromo-2-phenyl-1,3-

thiazole-4-carboxylate

Synonyms
5-Bromo-2-phenylthiazole-4-

carboxylic acid ethyl ester
[2]

digraph "chemical_structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=12];

// Atom nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

C8 [label="C"];

C9 [label="C"];

C10 [label="C"];

C11 [label="C"];

C12 [label="C"];

Br [label="Br", fontcolor="#EA4335"];

N [label="N", fontcolor="#4285F4"];

S [label="S", fontcolor="#FBBC05"];

O1 [label="O", fontcolor="#34A853"];

O2 [label="O", fontcolor="#34A853"];
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// Phenyl Ring

C1 -- C2 [len=1.5];

C2 -- C3 [len=1.5];

C3 -- C4 [len=1.5];

C4 -- C5 [len=1.5];

C5 -- C6 [len=1.5];

C6 -- C1 [len=1.5];

// Thiazole Ring

C1 -- C7 [len=1.5];

C7 -- N [len=1.5];

N -- C8 [len=1.5];

C8 -- S [len=1.5];

S -- C7 [len=1.5];

// Substituents on Thiazole

C8 -- C9 [len=1.5];

C9 -- Br [len=1.5];

C8 -- C10 [len=1.5];

// Ester Group

C10 -- O1 [len=1.5, style=double];

C10 -- O2 [len=1.5];

O2 -- C11 [len=1.5];

C11 -- C12 [len=1.5];

// Positions for layout

C1 [pos="0,0!"];

C2 [pos="-1.3,-0.75!"];

C3 [pos="-1.3,-2.25!"];
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C4 [pos="0,-3!"];

C5 [pos="1.3,-2.25!"];

C6 [pos="1.3,-0.75!"];

C7 [pos="0,1.5!"];

N [pos="1.3,2.25!"];

C8 [pos="2.6,1.5!"];

S [pos="1.3,0!"];

C9 [pos="3.9,2.25!"];

Br [pos="5.2,1.5!"];

C10 [pos="3.9,0!"];

O1 [pos="3.9,-1.0!"];

O2 [pos="5.2,0.5!"];

C11 [pos="6.5,0!"];

C12 [pos="7.8,0.5!"];

}

Caption: 2D Structure of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate.

Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various

chemical and biological systems. These parameters influence solubility, permeability, and formulation

strategies in drug development.

Table 2: Physicochemical Data
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Property Value Notes

Boiling Point 408 °C at 760 mmHg Predicted value.[2]

Density 1.5 g/cm³ Predicted value.[2]

Flash Point 200.6 °C Predicted value.[2]

Refractive Index 1.602 Predicted value.[2]

Polar Surface Area (PSA) 67.4 Å²
A key descriptor for predicting

drug transport properties.[2]

LogP (XLogP3) 3.75 Indicates moderate lipophilicity.[2]

Solubility Poorly soluble in water

Expected based on LogP and

structure; soluble in common

organic solvents like ethanol,

methanol, and dichloromethane.

[4]

Spectral Analysis
Spectral data provides unambiguous confirmation of a molecule's structure. Below is an expert

interpretation of the expected spectral characteristics.

3.1. ¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is used to identify the hydrogen atoms in a molecule. For a standard solvent like

CDCl₃:

Ethyl Ester Protons: A quartet signal is expected around δ 4.4 ppm (for the -O-CH₂- group) coupled

to a triplet signal around δ 1.4 ppm (for the -CH₃ group). This distinct pattern is a hallmark of an ethyl

ester.

Phenyl Protons: A multiplet or series of multiplets would appear in the aromatic region, typically

between δ 7.3 and δ 8.0 ppm, integrating to 5 protons. The exact splitting depends on the specific

electronic environment of each proton.

Thiazole Proton: This molecule lacks a proton on the thiazole ring itself, as all positions (2, 4, and 5)

are substituted.
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3.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon skeleton.

Ester Carbonyl: A signal for the ester carbonyl carbon (C=O) is expected to be significantly

downfield, around δ 160-165 ppm.

Aromatic & Thiazole Carbons: A cluster of signals between δ 110-160 ppm would correspond to the

carbons of the phenyl and thiazole rings.

Ethyl Ester Carbons: The -O-CH₂- carbon typically appears around δ 61 ppm, while the -CH₃ carbon

is found upfield, around δ 14 ppm.

3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.

Molecular Ion Peak: The key feature would be the molecular ion peak (M⁺). Due to the presence of

bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity:

one for the molecule containing the ⁷⁹Br isotope and another at M+2 for the molecule with the ⁸¹Br

isotope.

Exact Mass: The exact mass is 310.96200 Da.[2]

Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-

OCH₂CH₃) from the ester and cleavage of the phenyl ring.

Synthesis and Reactivity
Understanding the synthesis and reactivity of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is

paramount for its use as a chemical intermediate.

4.1. Synthesis
The most classical and reliable method for constructing the thiazole ring is the Hantzsch Thiazole

Synthesis.[5][6][7] This involves the condensation of an α-halocarbonyl compound with a thioamide.

Caption: Generalized Hantzsch synthesis workflow for the target molecule.

Experimental Protocol: Hantzsch Thiazole Synthesis Causality: This one-pot condensation is efficient

because it forms two bonds (C-S and C-N) in a single sequence, driven by the formation of a stable
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aromatic thiazole ring.[5]

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve

thiobenzamide (1.0 eq) in a suitable solvent such as ethanol.

Addition: Add ethyl 2,4-dibromo-3-oxobutanoate (1.0 eq) to the solution.

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold

water or a dilute sodium bicarbonate solution to precipitate the crude product.

Purification: Collect the solid product by vacuum filtration, wash with water, and then recrystallize

from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 5-bromo-2-
phenylthiazole-4-carboxylate.

4.2. Reactivity
The molecule's utility stems from its three distinct reactive sites, allowing for sequential and selective

modifications.
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C5-Position (Bromine)

C4-Position (Ester)

C2-Position (Phenyl Ring)

Ethyl 5-bromo-2-phenyl-
thiazole-4-carboxylate

Suzuki Coupling
(with Boronic Acid)

Pd Catalyst, Base

Heck Reaction
(with Alkene)

Pd Catalyst, Base

Sonogashira Coupling
(with Alkyne)Pd/Cu Catalysts, Base
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H₂O
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(with Amine)

R₂NH

Electrophilic Aromatic
Substitution (e.g., Nitration)

HNO₃/H₂SO₄

Click to download full resolution via product page

Caption: Key reactivity pathways for chemical modification.

Reactivity at the C5-Bromine: The C-Br bond is the most versatile handle for building molecular

complexity. It is highly susceptible to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reacting with aryl or heteroaryl boronic acids introduces new aromatic

systems, a cornerstone of modern drug discovery.[8][9][10][11] This is the most common and

robust method for functionalizing such a position.

Reactivity of the Ester Group: The ethyl ester at the C4-position can be readily transformed.
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Hydrolysis: Treatment with aqueous base (like NaOH) or acid (like HCl) will hydrolyze the ester to

the corresponding carboxylic acid.[12][13][14] This acid can then be coupled with amines to form

amides, a common functional group in pharmaceuticals.[1]

Reactivity of the Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution (e.g.,

nitration, halogenation). The substitution pattern (ortho, meta, para) will be directed by the electron-

withdrawing nature of the thiazole ring system.

Applications in Research and Drug Development
The phenylthiazole scaffold is a privileged motif in medicinal chemistry, known for a wide spectrum of

biological activities.[15][16][17][18]

Antifungal Agents: Phenylthiazole derivatives are potent inhibitors of lanosterol 14α-demethylase

(CYP51), a critical enzyme in the fungal cell membrane biosynthesis pathway.[1][15] This makes

compounds derived from this scaffold promising candidates for new antifungal drugs.

Anticancer and Anti-inflammatory Activity: Various substituted thiazoles have demonstrated

significant potential as anticancer and anti-inflammatory agents in preclinical studies.

Chemical Intermediate: As a highly functionalized and reactive molecule, Ethyl 5-bromo-2-
phenylthiazole-4-carboxylate serves as an ideal starting point for generating libraries of diverse

compounds for high-throughput screening in drug discovery programs. Its structure allows for

systematic modifications at three key positions to explore structure-activity relationships (SAR).

Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed.

Hazards: While specific toxicity data for this compound is limited, related brominated aromatic

compounds are often classified as irritants, potentially causing skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood

while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing

agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C

is recommended.[4]
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Conclusion
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is more than just a chemical compound; it is a

versatile tool for innovation in the pharmaceutical and material sciences. Its well-defined

physicochemical properties, predictable spectral characteristics, and versatile reactivity at three distinct

positions make it an exceptionally valuable intermediate. Researchers and drug development

professionals can leverage this scaffold to construct novel molecules with tailored biological activities,

accelerating the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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